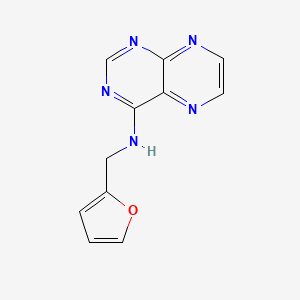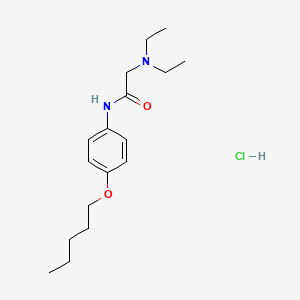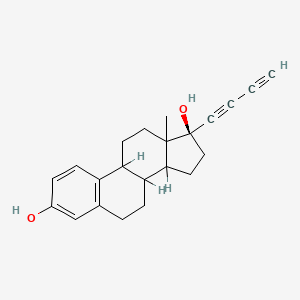
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is a synthetic compound belonging to the class of estrogens It is characterized by the presence of a butadiynyl group at the 17-alpha position and hydroxyl groups at the 3 and 17-beta positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable estrogen precursor, such as estrone or estradiol.
Introduction of Butadiynyl Group: The butadiynyl group is introduced at the 17-alpha position through a series of reactions, including halogenation and coupling reactions.
Hydroxylation: Hydroxyl groups are introduced at the 3 and 17-beta positions through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Esters and ethers.
科学研究应用
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other estrogen derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol involves binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the regulation of gene expression and modulation of various cellular processes. The compound’s effects are mediated through molecular pathways involving estrogen receptor signaling.
相似化合物的比较
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the butadiynyl group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-alpha position.
Mestranol: Another synthetic estrogen used in contraceptives, with a methoxy group at the 3 position.
Uniqueness
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is unique due to the presence of the butadiynyl group at the 17-alpha position, which imparts distinct chemical and biological properties compared to other estrogens. This structural modification may enhance its stability, binding affinity, and specificity for estrogen receptors, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
2010-52-8 |
|---|---|
分子式 |
C22H24O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
(17S)-17-buta-1,3-diynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H24O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h1,6,8,14,18-20,23-24H,5,7,9-10,12-13H2,2H3/t18?,19?,20?,21?,22-/m0/s1 |
InChI 键 |
YKHYOSGGOQYSIW-BLJKDTPWSA-N |
手性 SMILES |
CC12CCC3C(C1CC[C@]2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CC12CCC3C(C1CCC2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
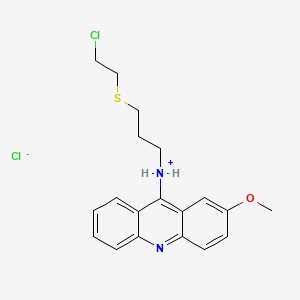
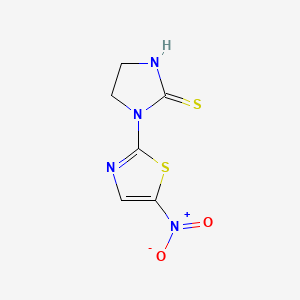
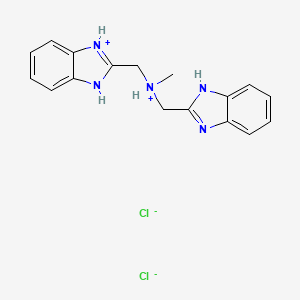

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
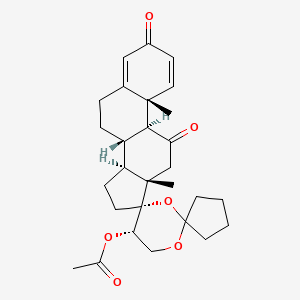

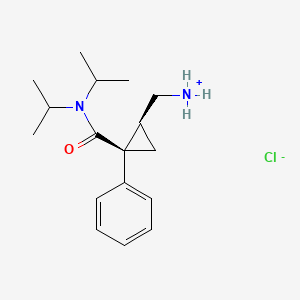
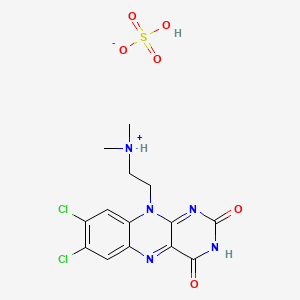

![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
